Starting from commercially available 3,4-dimethoxyphenethylamine, a Pictet-Spengler reaction with acetaldehyde could be employed to construct the tetrahydroisoquinoline ring system, yielding 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. []
Subsequent N-acylation with phenylacetyl chloride in the presence of a suitable base could afford the target compound, 6,7-dimethoxy-1-methyl-2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline. []
Molecular Structure Analysis
The tetrahydroisoquinoline ring system likely adopts a half-chair conformation, as observed in similar compounds. [, , , , , , , , ]
Chemical Reactions Analysis
Oxidation: The nitrogen atom in the tetrahydroisoquinoline ring can undergo oxidation to form an N-oxide derivative. []
Mechanism of Action
Interaction with neurotransmitter systems: The presence of the tetrahydroisoquinoline core and the phenylacetyl group suggests potential interactions with dopamine, serotonin, or adrenergic receptors, which are known targets for various therapeutic applications. [, , , , , ]
Inhibition of enzymes: Tetrahydroisoquinolines have been shown to inhibit enzymes such as catechol-O-methyltransferase (COMT) and deoxyribonuclease I (DNase I). [, ] The target compound may exhibit similar inhibitory activities, potentially influencing cellular processes and signaling pathways.
Applications
Medicinal chemistry: This compound could serve as a lead compound for developing novel therapeutics targeting various diseases.
Cardiovascular diseases: Some tetrahydroisoquinolines display calcium antagonist activity, making them relevant for research on hypertension and arrhythmias. [, ]
Neurological disorders: Given their potential to interact with neurotransmitter systems, they could be investigated for treating Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions. [, ]
Cancer: Certain tetrahydroisoquinoline derivatives have shown anticancer activity, highlighting their potential as leads for developing new chemotherapeutics. []
Compound Description: This compound is a synthetic isoquinoline analgesic, investigated for its addiction liability in comparison to opioids like morphine and codeine []. While exhibiting some opiate-like properties, its water insolubility and tissue irritant properties limited its clinical potential [].
Compound Description: This chiral tetrahydroisoquinoline derivative is synthesized enantiospecifically from halostachine [, ]. The stereochemistry of this synthesis is highly controlled, highlighting the importance of chirality in these compounds [, ].
Compound Description: This compound was used in electrochemical oxidation studies aiming to synthesize biphenyl derivatives through aryl-aryl coupling []. The study provided insights into the reactivity of the tetrahydroisoquinoline system [].
Compound Description: This compound, code-named 86040, is a novel calcium antagonist with two enantiomers, highlighting the importance of stereochemistry in its biological activity []. The separation and quantification of its enantiomers are crucial for pharmacological investigations [].
Compound Description: This compound displays sedative-anxiolytic properties in animal models at specific dosages []. This finding emphasizes the potential therapeutic applications of tetrahydroisoquinoline derivatives for central nervous system disorders [].
Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor under development for treating stable angina and atrial fibrillation [, , , , ]. Its hepatic uptake and excretion mechanisms have been extensively studied, revealing the roles of transporters like OATP1B1 and MDR1 [, , , , ].
Compound Description: These derivatives were synthesized and investigated for their alpha-adrenolytic activities, including effects on platelet aggregation and inhibition of alpha-adrenoceptors []. This research highlights the potential of these compounds for cardiovascular therapies [].
Compound Description: This series of compounds, including 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d), exhibit anticonvulsant activity in animal models of epilepsy []. This finding emphasizes the potential therapeutic value of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines for treating seizure disorders [].
Compound Description: This complex tetrahydroisoquinoline derivative demonstrates antibacterial activity against a range of Gram-positive and Gram-negative bacteria []. Its crystal structure and DFT studies provide insights into its molecular geometry and potential mechanism of action [].
Compound Description: This compound serves as a synthetic intermediate in the exploration of novel biologically active compounds. The described synthesis utilizes a cyclization reaction under acidic conditions, showcasing common synthetic strategies in this chemical space [].
Compound Description: This series of derivatives, including both amide and ester analogs, were synthesized to investigate their potential as multidrug resistance reversers [, ]. They displayed activity against P-glycoprotein (P-gp) and varying selectivity towards other ABC transporters, demonstrating their potential in overcoming drug resistance in cancer treatment [, ].
Compound Description: This compound serves as a chiral intermediate in the synthesis of enantiomerically pure alkaloids. The determination of its crystal structure allowed the establishment of its absolute configuration, demonstrating the importance of stereochemistry in these molecules [].
Compound Description: This compound exemplifies the structural diversity of tetrahydroisoquinoline alkaloids. Its crystal structure revealed interesting features of pseudosymmetry and provided insights into the conformation and intramolecular interactions of the molecule [].
(R)- and (S)-2-Ethoxycarbonyl-1-formyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Compound Description: These chiral aldehydes act as versatile precursors in the asymmetric synthesis of various isoquinoline alkaloids, including (S)- and (R)-xylopinine and (8S,14S)-coralydine []. The development of these chiral building blocks represents a significant advancement in the synthesis of complex natural products [].
Compound Description: This complex tetrahydroisoquinoline derivative exemplifies the structural complexity achievable within this class of compounds []. While its biological activity remains unexplored in the provided literature, it serves as a valuable point of reference for structural diversity within this family of compounds.
Compound Description: This compound exemplifies the structural diversity achievable within tetrahydroisoquinoline derivatives []. Its crystal structure, elucidated through X-ray diffraction, provides insights into its conformation and molecular packing, influenced by various intermolecular interactions [].
Compound Description: These compounds were synthesized as part of a broader exploration of the chemical space surrounding tetrahydroisoquinolines []. The introduction of a halophenoxymethyl group at the 1-position demonstrates a specific structural modification within this class of compounds.
1-Methyl-3-carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 3-Carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Compound Description: These dihydroxytetrahydroisoquinoline derivatives are biosynthesized in a callus culture of Stizolobium hassjoo and are considered precursors to brown pigments in the plant []. Their biosynthetic pathways, studied using radiolabeled precursors, shed light on the plant's metabolic processes [].
1-(3,4,5-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 1-(3,5-Dimethoxy-4-hydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Compound Description: These compounds exhibit inhibitory effects on catechol-O-methyltransferase (COMT) activity in vitro []. This discovery suggests their potential for influencing catecholamine metabolism and potential therapeutic applications for conditions where COMT modulation is desired [].
Compound Description: This compound demonstrates calcium antagonistic activity in rat hearts, particularly affecting cardiac electrical activity []. Its effects are more pronounced in hypertensive rats, suggesting potential therapeutic relevance for hypertension and related cardiovascular conditions [].
Compound Description: This naturally occurring isoquinoline, also known as 2(N)-methyl-(R)-salsolinol, can induce Parkinsonian-like symptoms in rats []. This discovery, along with its presence in the human brain, suggests its potential role in the pathogenesis of Parkinson's disease [].
Compound Description: These compounds represent a class of tetrahydroisoquinolines synthesized through a multi-step process, showcasing common synthetic strategies used in this field []. The presence of a halobenzyl group at the 1-position indicates a specific structural feature of this subset of compounds.
Compound Description: This compound exhibits potent inhibitory activity against deoxyribonuclease I (DNase I), an enzyme involved in DNA degradation []. This finding suggests the potential for developing novel DNase I inhibitors based on the 1,2,3,4-tetrahydroisoquinoline scaffold for therapeutic applications where modulating DNase I activity is beneficial [].
Compound Description: This compound highlights the possibility of combining the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold with other heterocyclic systems, in this case, a thiazole ring []. While its biological activity is not mentioned in the provided text, its structure showcases the potential for creating hybrid molecules with potentially novel pharmacological profiles.
Compound Description: This chiral compound acts as a key intermediate in synthesizing naturally occurring isoquinoline derivatives possessing a quaternary carbon center []. Its significance lies in its role as a stable precursor for generating more complex molecules with potentially valuable biological activities [].
Compound Description: These compounds serve as key intermediates in a photochemical reaction leading to the formation of tetracyclic compounds []. This research highlights the use of photochemistry in modifying the tetrahydroisoquinoline scaffold, potentially yielding compounds with unique properties [].
6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine
Compound Description: These compounds, synthesized via Pummerer-type cyclization, represent key structural motifs in medicinal chemistry, with potential applications in various therapeutic areas []. The synthesis highlights the use of specific reaction conditions and reagents to achieve the desired cyclized products [].
1-Methyl-3,4-dihydro- and 1-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives
Compound Description: This series of compounds, substituted with hydroxy, methoxy, and ethoxy groups at various positions, were evaluated for their pharmacological properties, including effects on blood pressure, respiration, and smooth muscle activity []. This research provides valuable insights into the structure-activity relationships of these derivatives [].
Compound Description: This compound, with its specific substitution pattern on the tetrahydroisoquinoline ring, exemplifies the diversity within this class of compounds []. Its crystal structure, determined by X-ray crystallography, reveals details about its conformation and intermolecular interactions [].
Compound Description: This compound combines the tetrahydroisoquinoline motif with a pyrrole ring, highlighting the possibility of creating hybrid molecules []. The crystal structure analysis reveals details about its geometry, conformation, and intermolecular interactions [].
Compound Description: This tetrahydroisoquinoline derivative exemplifies a specific substitution pattern within this class of compounds []. Its crystal structure analysis provides valuable insights into its conformation and structural features, contributing to a broader understanding of structure-activity relationships within this chemical space [].
Compound Description: These compounds were synthesized and evaluated for their antiarrhythmic activity []. The incorporation of spirocyclic systems into the tetrahydroisoquinoline scaffold highlights a strategy for exploring new chemical space and potentially enhancing biological activity [].
Compound Description: This structurally complex tetrahydroisoquinoline derivative, with its specific chiral centers and substituents, exemplifies the diversity within this class of compounds []. Its crystal structure reveals insights into its conformation, intermolecular interactions, and absolute stereochemistry [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.